1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Description
Properties
IUPAC Name |
1-(8-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-9-15(3,4)16(11(2)17)14-12(10)7-6-8-13(14)18-5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNHKLBWQKBABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC=C2OC)C(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxyquinoline and acetyl chloride.
Acetylation Reaction: The key step involves the acetylation of 8-methoxyquinoline using acetyl chloride in the presence of a base such as pyridine. This reaction introduces the acetyl group at the 1-position of the quinoline ring.
Methylation: Subsequent methylation reactions are carried out to introduce the three methyl groups at the 2, 2, and 4 positions. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction can produce 1-acetyl-8-methoxy-2,2,4-trimethylquinoline.
Scientific Research Applications
Medicinal Chemistry
1-Acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has shown significant potential in medicinal chemistry:
- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals, which is crucial in combating oxidative stress-related diseases. Its mechanism involves the formation of stable radical intermediates that can donate electrons to reactive species.
- Inhibition of Protein Kinases : Research indicates that derivatives of this compound can inhibit various protein kinases, which are critical in cell signaling pathways. This inhibition may lead to therapeutic applications in cancer treatment and other diseases.
The biological activities attributed to this compound include:
- Antimicrobial Properties : Studies have demonstrated its efficacy against a range of microbial pathogens.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in various biological systems.
Industrial Applications
In industrial settings, this compound serves as:
- A Building Block in Organic Synthesis : Its unique structure allows it to be used as an intermediate in the synthesis of more complex organic molecules.
- Development of New Materials : The compound is being investigated for its role in creating novel materials with specific properties.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration at varying concentrations of the compound compared to control groups. This indicates its potential use as a natural antioxidant in pharmaceutical formulations.
| Concentration (µM) | DPPH Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism by which 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Hepatoprotective Efficacy
Table 1: Comparative Effects in Rodent Liver Injury Models
Antioxidant Activity
- BHDQ : Demonstrated superior NADPH regeneration via increased NADP-IDH and G6PD activity, critical for sustaining glutathione reductase (GR) and glutathione peroxidase (GPx) function .
- 6-Hydroxy-TMDQ: Reduced lipid peroxidation markers (8-isoprostane) and DNA damage (8-hydroxy-2-deoxyguanosine) but required higher doses for efficacy .
- Ethoxyquin: Paradoxically increased oxidative stress at high doses due to quinolinone formation, limiting therapeutic utility .
Mechanistic Insights and Limitations
- BHDQ vs. 6-Hydroxy-TMDQ: The benzoyl group in BHDQ prevents oxidation to toxic metabolites, enhancing safety compared to 6-hydroxy-TMDQ . However, 6-hydroxy-TMDQ’s anti-inflammatory effects (e.g., NF-κB suppression) are more pronounced due to direct hydroxyl group interactions .
- Methoxy vs.
- Ethoxyquin’s Drawbacks: Despite structural similarity, ethoxyquin’s metabolic instability and carcinogenic metabolites highlight the importance of substituent choice in dihydroquinoline design .
Biological Activity
1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (AMTDQ) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of AMTDQ is with a molecular weight of approximately 203.28 g/mol. The compound features a quinoline ring structure with an acetyl group and a methoxy group attached at specific positions.
Synthesis Methods:
AMTDQ can be synthesized through various methods, typically involving the condensation of aniline derivatives with ketones. The choice of reaction conditions can significantly affect the yield and purity of the product.
Antioxidant Properties
AMTDQ exhibits significant antioxidant activity, which is crucial for its therapeutic potential against oxidative stress-related diseases. Its mechanism involves scavenging free radicals owing to the presence of the methoxy group and the quinoline structure. This capability helps mitigate oxidative damage in biological systems.
Anti-inflammatory Effects
Research indicates that AMTDQ derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers. For instance, studies on related compounds have shown their ability to decrease levels of caspase enzymes involved in apoptosis pathways, thereby potentially protecting against inflammation-induced cellular damage .
Hepatoprotective Activity
A notable study evaluated the effectiveness of dihydroquinoline derivatives, including AMTDQ, as hepatoprotective agents in animal models with acetaminophen-induced liver injury. The results demonstrated that these compounds could alleviate liver damage by normalizing antioxidant enzyme functions and reducing inflammatory responses .
Study on Liver Injury
In a controlled experiment involving rats subjected to acetaminophen-induced liver damage, AMTDQ was administered to assess its protective effects. The findings revealed that AMTDQ significantly reduced markers of oxidative stress and improved liver function indices compared to untreated controls. The study highlighted a reduction in caspase-3 activity and pro-inflammatory cytokines .
| Group | Treatment | Liver Marker Improvement | Caspase Activity Reduction |
|---|---|---|---|
| Control | None | Baseline | Baseline |
| AAP | Acetaminophen | Significant Increase | Significant Increase |
| AAP + AMTDQ | 50 mg/kg | Significant Decrease | Significant Decrease |
The biological activity of AMTDQ is primarily attributed to its antioxidant properties and its ability to modulate inflammatory pathways. The compound interacts with various molecular targets:
- Free Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing AMTDQ to neutralize free radicals effectively.
- Caspase Inhibition : By reducing the activity of caspases involved in apoptosis, AMTDQ helps maintain cellular integrity under stress conditions.
- Regulation of Cytokines : AMTDQ influences the expression of pro-inflammatory cytokines, leading to decreased inflammation markers in treated subjects .
Q & A
Q. Basic
- X-ray crystallography : Resolves dihydroquinoline conformation (e.g., sofa-shaped ring A with puckering parameters: Qₜ = 0.348 Å, θ = 49.3°) .
- NMR spectroscopy : Assigns acetyl and methoxy groups via ¹³C/¹H shifts (e.g., acetyl C=O at ~170 ppm).
- Interactions : Intermolecular N–H···O hydrogen bonding patterns are identified via crystallography .
How can researchers resolve discrepancies in reported biological activities (e.g., antioxidative vs. antimalarial properties) of dihydroquinoline derivatives?
Advanced
Contradictions may arise from assay conditions or structural variations. Methodological approaches include:
- Comparative studies : Test derivatives under standardized assays (e.g., DPPH for antioxidative activity vs. Plasmodium cultures for antimalarial screening) .
- SAR analysis : Correlate substituent effects (e.g., 8-methoxy vs. trifluoromethyl groups) with activity .
- Computational modeling : Use DFT or molecular docking to predict binding affinities to target proteins .
What strategies optimize reaction conditions for synthesizing this compound?
Q. Advanced
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 3 h vs. conventional 24 h) .
- Catalyst screening : Compare Bi(OTf)₃ with other Lewis acids (e.g., FeCl₃) for cost and efficiency.
- Solvent-free conditions : Explore green chemistry approaches to minimize purification steps .
How can functional group substitutions at the 8-position enhance the bioactivity of dihydroquinoline derivatives?
Q. Advanced
- Trifluoromethyl groups : Improve metabolic stability and lipophilicity, as seen in antimalarial 8-(trifluoromethyl)quinolines .
- Methoxy vs. hydroxy groups : Methoxy enhances electron-donating effects, while hydroxy may form hydrogen bonds with biological targets .
- Synthetic protocols : Use NaBH₃CN for reductive amination to introduce amino groups at specific positions .
What are the primary mechanisms underlying the biological activities of 1,2-dihydroquinoline derivatives?
Q. Basic
- Antioxidative effects : Scavenge free radicals via electron donation from methoxy/acetyl groups .
- Antimicrobial action : Disrupt microbial membranes or inhibit enzymes (e.g., topoisomerases) .
- Anti-inflammatory activity : Modulate COX-2 or NF-κB pathways, as observed in structurally related quinolines .
How can computational methods aid in designing novel dihydroquinoline derivatives?
Q. Advanced
- Molecular docking : Predict interactions with targets (e.g., Plasmodium dihydroorotate dehydrogenase) .
- QSAR models : Relate substituent descriptors (e.g., logP, polarizability) to bioactivity .
- ADMET prediction : Optimize pharmacokinetics using tools like SwissADME .
What experimental precautions ensure the stability of this compound during storage?
Q. Advanced
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation.
- Temperature control : Maintain at –20°C to avoid thermal decomposition.
- Purity checks : Regular HPLC analysis (C18 column, MeOH/H₂O gradient) monitors degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
